5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
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Overview
Description
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that combines the structural features of pyridazine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the reaction of 3-chlorobenzyl chloride with 6-mercaptopyridazine under basic conditions to form the intermediate 6-((3-chlorobenzyl)thio)pyridazine. This intermediate is then reacted with 2,4-dimethylthiazole in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, room temperature to moderate heat.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, room temperature to moderate heat.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with pyridazine and thiazole derivatives.
Agrochemicals: It may be used in the development of herbicides and pesticides, leveraging the biological activity of pyridazine derivatives.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and molecular targets in cells.
Mechanism of Action
The mechanism of action of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.
Uniqueness
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is unique due to the combination of pyridazine and thiazole rings, which may confer a distinct set of biological activities and chemical properties. This dual-ring structure can enhance its interaction with multiple biological targets, potentially leading to a broader spectrum of activity compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDSEXYYOAOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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